Product packaging for 2-Methyl-4-oxo-4H-pyran-3-yl isovalerate(Cat. No.:CAS No. 94021-97-3)

2-Methyl-4-oxo-4H-pyran-3-yl isovalerate

Cat. No.: B12692502
CAS No.: 94021-97-3
M. Wt: 210.23 g/mol
InChI Key: RUJFQPWLSZMPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-oxo-4H-pyran-3-yl isovalerate (CAS 94021-97-3) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol , this ester is of significant interest in several scientific fields. Researchers value this compound and its structural analogues for their roles in the flavor and fragrance industry, where similar compounds are known to impart sweet, fruity, and berry-like olfactory and taste characteristics . Furthermore, the 2-methyl-4-oxo-4H-pyran core structure is pharmacologically significant. It is a key ligand in metal-coordination complexes, most notably in the iron-deficiency anemia drug Ferric maltol, which utilizes the related maltol ligand to enhance iron absorption . The compound also serves as a valuable building block in coordination chemistry, as demonstrated by its use in the synthesis of water-soluble heteroligand complexes with lanthanides like neodymium(III) for potential application as biological markers . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O4 B12692502 2-Methyl-4-oxo-4H-pyran-3-yl isovalerate CAS No. 94021-97-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94021-97-3

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

(2-methyl-4-oxopyran-3-yl) 3-methylbutanoate

InChI

InChI=1S/C11H14O4/c1-7(2)6-10(13)15-11-8(3)14-5-4-9(11)12/h4-5,7H,6H2,1-3H3

InChI Key

RUJFQPWLSZMPNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CO1)OC(=O)CC(C)C

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for 2 Methyl 4 Oxo 4h Pyran 3 Yl Isovalerate

Esterification Reactions for Core Compound Synthesis

The principal route for synthesizing 2-Methyl-4-oxo-4H-pyran-3-yl isovalerate is the direct esterification of its precursors: 3-hydroxy-2-methyl-4H-pyran-4-one (maltol) and isovaleric acid (3-methylbutanoic acid). Maltol (B134687) itself can be produced from kojic acid, which is an economical and readily available gamma-pyrone. google.comzhishangchem.com This esterification process requires specific catalytic systems to proceed efficiently.

The formation of the ester bond between maltol and isovaleric acid can be achieved using various catalytic systems, often involving acid catalysis. While direct studies on this specific reaction are not extensively detailed, analogous esterifications of isovaleric acid with alcohols provide insight into effective catalytic conditions. researchgate.netresearchgate.net

Commonly employed catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (TsOH). researchgate.net Microwave irradiation has been shown to accelerate the esterification of isovaleric acid, significantly reducing reaction times. researchgate.net For instance, the synthesis of L-menthyl isovalerate from isovaleric acid and L-menthol was successfully achieved under microwave irradiation with sulfuric acid as the catalyst. researchgate.net Another approach involves the use of ionic liquids, such as [EMIM][HSO₄], which can act as recyclable catalysts for the esterification of isovaleric acid with isoamyl alcohol. researchgate.net

The table below summarizes potential catalytic systems and conditions extrapolated from related esterification reactions involving isovaleric acid.

CatalystAlcoholReactant Molar Ratio (Acid:Alcohol)Reaction ConditionsReported YieldReference
Sulfuric Acid (H₂SO₄)L-Menthol1:1560 W Microwave, 12 min55% researchgate.net
p-Toluenesulfonic Acid (TsOH)L-Menthol1:1560 W Microwave, 12 min49% researchgate.net
[EMIM][HSO₄] (Ionic Liquid)Isoamyl Alcohol1:1110°C, 4 hours90.34% researchgate.net
Sulfonated Organic Heteropolyacid SaltsIsoamyl Alcohol1:1.1Not specifiedHigh conversion researchgate.net

This table is interactive. Users can sort the data by clicking on the column headers.

Optimizing the synthesis of this compound is crucial for obtaining high purity and yield, which are essential for research purposes. Key parameters that influence the reaction outcome include the molar ratio of reactants, catalyst concentration, reaction temperature, and duration.

In the synthesis of L-menthyl isovalerate, an increase in microwave irradiation time from 2 to 12 minutes led to a significant rise in product yield from 18% to 55%. researchgate.net However, extending the time further to 14 minutes resulted in a slight decrease in yield, indicating an optimal reaction duration. researchgate.net Similarly, the power of microwave irradiation was found to be a critical factor, with 560 W providing a better yield than 900 W. researchgate.net

For the synthesis of isoamyl isovalerate, statistical modeling approaches like response surface methodology (RSM) have been used to determine the optimal conditions for maximum conversion. researchgate.net This study identified an optimal alcohol-to-acid molar ratio of 1:1 and a reaction time of 4 hours at 110°C to achieve over 90% acid conversion. researchgate.net The use of a water-carrying agent (entrainer) can also be employed to remove water formed during the esterification, thereby shifting the reaction equilibrium towards the product side and increasing the yield. researchgate.net

Purification of the final product typically involves standard chromatographic techniques, such as column chromatography, to separate the ester from unreacted starting materials and catalyst residues.

Advanced Synthetic Strategies for Analog Development and Structural Diversification

To explore the chemical space around this compound and to conduct structure-activity relationship (SAR) studies, advanced synthetic strategies are employed. These involve modifying both the pyran ring and the isovalerate moiety of the molecule.

The pyranone ring, derived from maltol, offers sites for chemical modification. While specific derivatization of this compound is not widely reported, strategies applied to the structurally similar kojic acid provide a valuable blueprint. mdpi.com Derivatization of kojic acid has been achieved through the synthesis of dimers using ester, amide, and thioether linkages. mdpi.com These modifications can alter the compound's physicochemical properties and biological activity. For instance, a thioether linkage in a kojic acid dimer resulted in more effective tyrosinase inhibition compared to other linkages. mdpi.com

Furthermore, pre-column derivatization techniques used for the analysis of kojic acid, such as reacting it with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), highlight the reactivity of the hydroxyl group on the pyranone ring, which could be exploited for creating new analogs. researchgate.net Such reactions, if applied to the maltol precursor before esterification, or to a hydrolyzed version of the final ester, could introduce diverse functional groups onto the pyran system.

The isovalerate portion of the molecule is a key target for modification to investigate SAR. nih.gov The properties of the ester side chain—such as its length, branching, and the presence of electron-donating or electron-withdrawing groups—can significantly influence the biological activity of the parent molecule. mdpi.com

SAR studies on other classes of compounds have shown that converting an alcohol group to an ester can dramatically alter activity. nih.gov For this compound, a systematic SAR study would involve replacing the isovalerate group with a variety of other acyl moieties. This can be achieved by reacting maltol with different carboxylic acids or their activated derivatives (e.g., acyl chlorides or anhydrides).

Examples of modifications to the isovalerate moiety for SAR studies could include:

Varying Chain Length: Using acids like acetic, propionic, and butyric acid to study the effect of alkyl chain length.

Introducing Aromaticity: Using benzoic acid or phenylacetic acid to assess the impact of an aromatic ring.

Altering Substitution: Employing substituted benzoic acids (e.g., with fluoro or methoxy (B1213986) groups) to probe electronic effects. mdpi.com

Modifying Branching: Comparing isovalerate (from 3-methylbutanoic acid) with valerate (B167501) (from pentanoic acid) to understand the role of the iso-alkyl group.

These modifications can lead to analogs with altered lipophilicity, steric profiles, and electronic properties, which are crucial for tuning their interaction with biological targets. researchgate.netmdpi.com

Biocatalysis, particularly using enzymes like lipases, presents a sustainable and highly selective alternative to traditional chemical synthesis for producing esters. astrazeneca.commdpi.com This "green chemistry" approach often proceeds under milder conditions and can lead to products with a "natural" label, which is highly desirable in certain industries. nih.gov The synthesis of various flavor and phytosterol esters has been successfully demonstrated using biocatalysis. mdpi.comnih.gov

Lipases are versatile enzymes that can catalyze esterification in non-aqueous (organic) media. mdpi.comnih.gov The enzyme Candida rugosa lipase (B570770) (CRL) has been effectively used to synthesize pentyl valerate, a related flavor ester, achieving a conversion of approximately 99% when immobilized in microemulsion-based organogels. nih.gov Novozym® 435, an immobilized lipase from Candida antarctica B, is another powerful biocatalyst used for synthesizing branched-chain esters in solvent-free systems. researchgate.netresearchgate.net

The synthesis of this compound could be achieved by the direct esterification of maltol and isovaleric acid using a suitable lipase. Key parameters affecting the efficiency of biocatalytic synthesis include the enzyme source and its immobilization, temperature, reaction time, substrate molar ratio, and the removal of water as a byproduct. mdpi.comnih.gov

The table below outlines typical conditions for lipase-catalyzed ester synthesis, which could be adapted for the production of this compound.

EnzymeSubstratesReaction MediumTemperatureTimeConversion/YieldReference
Candida rugosa Lipase (immobilized)1-Pentanol & Valeric AcidIsooctane37°CNot specified~99% nih.gov
Novozym® 435 (immobilized)2-Ethylhexanol & 2-Methylhexanoic AcidSolvent-free80°C< 10 hours99% researchgate.net
Candida antarctica B LipasePyroglutamic Acid & Lauryl AlcoholNot specifiedNot specified6 hours73% researchgate.net
Candida rugosa LipasePhytosterol & Fatty AcidsNot specified30 - 101°C1 - 72 hours>90% mdpi.com

This table is interactive. Users can sort the data by clicking on the column headers.

The use of technologies such as ultrasound or microwave assistance in conjunction with biocatalysis can further enhance reaction rates and yields. mdpi.com Chemoenzymatic approaches, which combine both chemical and enzymatic steps, offer a powerful strategy for synthesizing complex molecules and their analogs. youtube.comumich.edu

Exploration of Biological Activities of 2 Methyl 4 Oxo 4h Pyran 3 Yl Isovalerate in Pre Clinical Research Models

Antimicrobial Research Investigations

The 4H-pyran nucleus is a key structural feature in many compounds that have been investigated for their ability to inhibit the growth of pathogenic microorganisms. nih.govnih.govdigitellinc.comresearchgate.net

In Vitro Studies on Bacterial Growth Inhibition

Numerous studies have demonstrated the potential of 4H-pyran derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, a series of 4H-pyran derivatives were synthesized and evaluated for their antibacterial activity against various bacterial strains. nih.gov Some of these compounds exhibited significant inhibitory effects. For example, certain derivatives showed notable activity against Staphylococcus aureus and Streptococcus pyogenes. nih.govresearchgate.net The antibacterial efficacy of these compounds is often attributed to their specific structural features and substitution patterns on the pyran ring. nih.gov

A study on spiro-4H-pyran derivatives highlighted that compounds incorporating both an indole (B1671886) and a cytosine-like moiety demonstrated good antibacterial effects against standard and clinical isolates of Staphylococcus aureus and Streptococcus pyogenes. nih.govresearchgate.net This suggests that the fusion of the 4H-pyran ring with other heterocyclic systems can enhance antibacterial potency.

Below is a data table summarizing the antibacterial activity of representative 4H-pyran derivatives from preclinical research.

Compound TypeBacterial StrainActivity/MeasurementReference
Spiro-4H-pyran derivativesStaphylococcus aureusGood antibacterial effects nih.govresearchgate.net
Spiro-4H-pyran derivativesStreptococcus pyogenesGood antibacterial effects nih.govresearchgate.net
4H-pyran derivativesGram-positive bacteriaSignificant efficacy digitellinc.com
4H-pyran derivativesGram-negative bacteriaSignificant efficacy digitellinc.com

In Vitro Studies on Fungal Growth Inhibition

The 4H-pyran scaffold has also been explored for its antifungal properties. Research has shown that certain derivatives of 4H-pyran can inhibit the growth of various fungal species. nih.govfrontiersin.org However, the efficacy can be highly dependent on the specific chemical structure of the derivative. For example, in one study, a series of 4H-pyran derivatives showed poor activity against Candida albicans. nih.gov In contrast, other studies on different pyran-containing heterocyclic systems, such as pyranopyrimidines, have reported significant antifungal activity. frontiersin.orgresearchgate.net This indicates that while the 4H-pyran core is a promising starting point, structural modifications are crucial for potent antifungal effects.

The table below presents findings on the antifungal activity of some pyran derivatives.

Compound TypeFungal StrainActivity/MeasurementReference
4H-pyran derivativesCandida albicansPoor activity nih.gov
Pyrano[2,3-d]pyrimidine derivativesVarious fungal speciesSignificant antifungal activity researchgate.net

Methodological Considerations for Antimicrobial Assays in Research Settings

The antimicrobial activity of 4H-pyran derivatives is typically evaluated in preclinical research using established in vitro methods. The most common techniques are the broth microdilution and disk diffusion methods. nih.govresearchgate.net

In the broth microdilution method , a serial dilution of the test compound is prepared in a liquid growth medium in a multi-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. After an incubation period, the minimum inhibitory concentration (MIC) is determined, which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism. nih.gov

The disk diffusion method involves placing paper discs impregnated with the test compound onto an agar (B569324) plate that has been uniformly inoculated with the test microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the compound is effective, a clear zone of inhibition will appear around the disc where the bacterial growth has been prevented. The diameter of this zone is then measured to assess the extent of the antimicrobial activity. researchgate.net

Antioxidant Research Investigations

Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of significant interest in pharmacological research. The 4H-pyran scaffold has been identified as a promising lead structure for the development of novel antioxidant agents. nih.govresearchgate.net

Free Radical Scavenging Mechanisms of 2-Methyl-4-oxo-4H-pyran-3-yl Isovalerate

The DPPH assay is a common method to assess the ability of a compound to act as a free radical scavenger. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound. nih.govresearchgate.net Several studies have shown that various 4H-pyran derivatives can effectively scavenge the DPPH radical. nih.govnih.govresearchgate.net

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is measured by a color change that can be quantified spectrophotometrically. nih.gov Some 4H-pyran derivatives have demonstrated good reducing activity in FRAP experiments, indicating their potential to act as electron-donating antioxidants. benthamdirect.comnih.gov

The antioxidant properties of 4H-pyran derivatives are often linked to their chemical structure, with certain substitutions on the pyran ring enhancing their radical scavenging capabilities. nih.gov

The following table summarizes the antioxidant activities of some 4H-pyran derivatives.

Compound TypeAntioxidant AssayActivity/MeasurementReference
4H-pyran derivativesDPPH radical scavengingHighest scavenging activity with specific substitutions nih.govmdpi.com
4H-pyran derivativesFerric reducing activity potential (FRAP)Good reducing activity benthamdirect.comnih.gov
SpiropyranoquinolinonesDPPH radical scavengingAll tested compounds scavenged the DPPH radical nih.gov

Cellular Antioxidant Activity Assessments in Pre-clinical Models

Beyond chemical assays, the antioxidant potential of compounds is also investigated within cellular models. These assays provide a more biologically relevant assessment of antioxidant activity, as they take into account factors such as cell uptake, metabolism, and localization of the compound. nih.govmdpi.comnih.gov

A common method is the Cellular Antioxidant Activity (CAA) assay , which utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure the ability of a compound to quench intracellular reactive oxygen species (ROS). nih.govnih.gov DCFH-DA is a cell-permeable compound that is de-esterified by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). An effective antioxidant will reduce the levels of ROS, thereby decreasing the fluorescence intensity. nih.govnih.gov

Another approach involves inducing oxidative stress in cell cultures using agents like hydrogen peroxide (H₂O₂) or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) and then assessing the protective effects of the test compound. mdpi.com Cell viability assays, such as the Calcein AM assay, can be used to determine if the compound can prevent cell death induced by oxidative stress. nih.gov While specific cellular antioxidant data for this compound is not available, the general methodologies described are standard for evaluating the intracellular antioxidant potential of novel heterocyclic compounds.

Methodological Approaches for Antioxidant Assays in Academic Research

A variety of in vitro methods are employed in academic research to determine the antioxidant capacity of chemical compounds. These assays are typically based on the ability of a substance to scavenge free radicals or to reduce oxidized species.

Commonly used antioxidant assays include:

1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) Radical Scavenging Assay: This is a prevalent and straightforward method where the antioxidant's ability to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically. jksus.orgnih.gov A color change from violet to yellow indicates the scavenging potential.

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The resulting ferrous iron forms a colored complex, and the intensity of the color is proportional to the antioxidant capacity. benthamdirect.com

Reactive Nitrogen Species (RNS) Inhibition Assay: This method assesses the compound's capacity to inhibit the formation of reactive nitrogen species, which are implicated in oxidative stress. mdpi.com

These methods provide a preliminary screening of antioxidant potential, and often, a combination of assays is used to obtain a more comprehensive understanding of a compound's antioxidant profile. mdpi.com

Anti-inflammatory Research Investigations

The anti-inflammatory potential of compounds is a significant area of pre-clinical investigation. Research in this domain often focuses on the modulation of inflammatory pathways and the use of specific cellular models to assess these effects.

Modulation of Inflammatory Mediators and Pathways by this compound

A study on a novel 2-phenyl-4H-chromen-4-one derivative, which shares the pyran-one core, demonstrated its ability to downregulate the expression of pro-inflammatory cytokines like IL-6 and TNF-α by inhibiting the TLR4/MAPK signaling pathway. nih.gov

Table 1: Potential Anti-inflammatory Effects Based on Structurally Related Compounds

Compound ClassModelKey Findings
Maltol (B134687)DNCB-stimulated miceSuppressed serum levels of IL-4 and IgE. nih.gov
MaltolMacrophagesInhibited NLRP3 and non-canonical inflammasome activation. nih.gov
Kojic Acid DerivativeLPS-treated RAW264.7 cellsSuppressed NO and PGE2 production; inhibited NF-κB activation. nih.gov
2-phenyl-4H-chromen-4-oneLPS-treated RAW264.7 cellsDownregulated IL-6 and TNF-α expression via TLR4/MAPK pathway inhibition. nih.gov

In Vitro Cellular Models for Anti-inflammatory Assessment

To evaluate the anti-inflammatory properties of compounds at a cellular level, various in vitro models are utilized. These models allow for the controlled investigation of molecular mechanisms.

Commonly used cell lines include:

RAW264.7 Macrophages: These murine macrophage-like cells are widely used to study inflammation. They can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of inflammatory mediators like NO, TNF-α, and various interleukins. nih.govnih.gov

RBL-2H3 Cells: Rat basophilic leukemia cells are often used as a model for mast cells to study allergic inflammation and the release of mediators like histamine (B1213489) and cytokines. nih.gov

Human Keratinocytes (e.g., HaCaT): These cells are relevant for studying skin inflammation and the effects of compounds on inflammatory pathways in the skin.

The choice of cell model depends on the specific aspect of inflammation being investigated.

Methodological Considerations for Anti-inflammatory Studies in Pre-clinical Contexts

Several methodological factors are crucial for the reliable assessment of anti-inflammatory activity in pre-clinical research. The selection of appropriate in vitro and in vivo models is paramount. It is also important to analyze a range of inflammatory markers to gain a comprehensive understanding of the compound's effects. researchgate.net

Key considerations include:

Dose-response studies: Evaluating the effects of the compound across a range of concentrations is essential to determine its potency and potential toxicity.

Use of positive controls: Including known anti-inflammatory drugs as positive controls helps to validate the experimental setup and provides a benchmark for the activity of the test compound.

Assessment of cell viability: It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Investigation of molecular mechanisms: Delving into the specific signaling pathways affected by the compound provides a deeper understanding of its mode of action. nih.govnih.gov

Other Potential Biological Activities Under Academic Scrutiny

Beyond antioxidant and anti-inflammatory effects, pre-clinical research often explores other potential therapeutic applications of novel compounds.

Enzyme Inhibition Studies by this compound

There is no direct evidence of enzyme inhibition by this compound in the scientific literature. However, the structurally related kojic acid and its esters are well-known for their enzyme-inhibiting properties, particularly their ability to inhibit tyrosinase. researchgate.netnih.govnih.gov Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is relevant for skin depigmentation. nih.gov

Receptor Ligand Binding Investigations and Modulatory Effects

As of the current date, a comprehensive review of publicly accessible scientific literature and preclinical research databases reveals no specific studies investigating the receptor ligand binding properties or modulatory effects of the chemical compound this compound.

While research has been conducted on other molecules containing the 4-oxo-4H-pyran core structure, the specific isovalerate ester, this compound, has not been the subject of published receptor binding assays or functional modulation studies. Therefore, no data on its affinity for specific biological receptors (such as Ki or IC50 values) or its potential role as an agonist, antagonist, or allosteric modulator is currently available.

The absence of such data means that the receptor interaction profile of this compound remains uncharacterized in preclinical research models. Future research would be necessary to elucidate any potential interactions with biological targets and to understand its pharmacological activity.

Structure Activity Relationship Sar Studies and Molecular Design of 2 Methyl 4 Oxo 4h Pyran 3 Yl Isovalerate Analogs

Impact of Pyran Ring Modifications on Biological Profile

The 4H-pyran core is a prevalent scaffold in a multitude of biologically active natural and synthetic compounds. researchgate.net Modifications to this heterocyclic ring system can significantly influence the pharmacological profile of the resulting molecules. The introduction of various substituents can alter the compound's size, shape, electronics, and lipophilicity, thereby affecting its interaction with biological targets.

For instance, the fusion of the pyran ring with other heterocyclic systems has been shown to yield compounds with a broad spectrum of activities. researchgate.net The synthesis of pyrano[2,3-b]pyridines has led to derivatives with notable antimicrobial properties. ekb.egekb.eg In one study, the condensation of a spiro pyrano derivative to form fused pyrano[2,3-b]pyridine systems resulted in compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. ekb.egekb.eg

The following table summarizes the impact of various pyran ring modifications on the biological activity of related compounds.

Pyran Ring Modification Observed Biological Activity Reference Compound Class
Fusion with Pyridine RingAntimicrobialPyrano[2,3-b]pyridines
Fusion with Pyrazole (B372694) RingAntiviral, AnticancerPyrano[2,3-c]pyrazoles
Spiro-fusion with IndolineAntimicrobialSpiro[indoline-3,4'-pyran]
Substitution with Aryl GroupsVaried, including anticancer4-Aryl-4H-pyrans

This table is generated based on findings from related pyran derivatives and serves as a predictive model for the potential impact of similar modifications to 2-Methyl-4-oxo-4H-pyran-3-yl isovalerate.

Role of the Isovalerate Ester Group in Modulating Biological Activity

The isovalerate ester group attached at the 3-position of the pyran ring is a key determinant of the compound's biological activity. Esters are common functional groups in pharmaceuticals, often acting as prodrugs to enhance absorption and distribution, or directly participating in target binding. The isovalerate moiety, with its branched alkyl chain, can influence the compound's lipophilicity, metabolic stability, and steric interactions with a target's binding pocket.

The synthesis of various esters of isovaleric acid has been explored for their biological activities. researchgate.net These esters are components of some existing drugs and are valuable intermediates in pharmaceutical synthesis. researchgate.net The rate of ester formation and hydrolysis, influenced by the specific alcohol and acyl-CoA substrates, is a critical factor in their biological function. nih.gov In many biological systems, the activity of ester-containing compounds is dependent on enzymatic cleavage to release the active acid or alcohol.

The nature of the esterifying alcohol can dramatically alter the biological profile. For example, the synthesis of different esters of oleanolic acid, a natural triterpenoid, has been shown to modulate its antimicrobial and anti-inflammatory properties. mdpi.com This highlights the principle that modifying the ester portion of a molecule is a valid strategy for optimizing its therapeutic potential.

Ester Group Modification Potential Impact on Biological Activity Rationale
Chain Length VariationAltered Lipophilicity and BindingShorter or longer chains affect solubility and fit in binding pockets.
Introduction of Aromatic RingsEnhanced Pi-Stacking InteractionsAromatic groups can interact with aromatic residues in target proteins.
Incorporation of Polar GroupsIncreased HydrophilicityHydroxyl or amino groups can improve water solubility and form hydrogen bonds.

This table provides a hypothetical framework for how modifications to the isovalerate ester of this compound could modulate its activity, based on general principles of medicinal chemistry.

Computational Approaches in SAR Prediction and Lead Optimization for Pyran-3-yl Esters

In modern drug discovery, computational methods play a pivotal role in predicting the structure-activity relationships of novel compounds and in guiding lead optimization. mdpi.comnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping are invaluable tools for understanding how chemical structures relate to their biological activities. nih.gov

For a compound like this compound, a 3D-QSAR study could provide insights into the spatial arrangement of structural features that are critical for its activity. mdpi.com By generating a pharmacophore model, the essential features required for biological interaction, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, can be identified. mdpi.com

Molecular docking simulations can then be used to predict the binding mode of the compound and its analogs within the active site of a specific biological target. This allows for a rational approach to designing new derivatives with improved binding affinity and selectivity. For instance, docking studies have been successfully employed to understand the mechanism of action of novel pyrazole derivatives as enzyme inhibitors. nih.gov

The following table illustrates how various computational approaches can be applied to the study of pyran-3-yl esters.

Computational Method Application in SAR and Lead Optimization
3D-QSARIdentifies the 3D structural features essential for biological activity.
Pharmacophore MappingDefines the key chemical features required for target interaction.
Molecular DockingPredicts the binding orientation and affinity of analogs in a target's active site.
ADMET PredictionIn silico estimation of absorption, distribution, metabolism, excretion, and toxicity properties.

This table outlines the standard computational tools that would be instrumental in the rational design and optimization of analogs of this compound.

Rational Design and Synthesis of Novel Pyran-3-yl Isovalerate Derivatives for Enhanced Properties

The insights gained from SAR studies and computational modeling provide a solid foundation for the rational design and synthesis of novel pyran-3-yl isovalerate derivatives with enhanced biological properties. The goal of rational design is to systematically modify the lead compound to improve its potency, selectivity, and pharmacokinetic profile. nih.gov

The synthesis of novel pyran derivatives often involves multicomponent reactions, which allow for the efficient generation of a diverse library of compounds. bohrium.com For example, a one-pot synthesis of 2-amino-4H-pyrans can be achieved by reacting an α-ketoester, an active methylene (B1212753) compound, and an OH-acid. researchgate.net

Based on the principles discussed, a rational design strategy for new analogs of this compound could involve:

Modification of the Pyran Ring: Introduction of different substituents at available positions to probe for additional interactions with a biological target.

Ester Group Analogs: Synthesis of a series of esters with varying chain lengths, branching, and cyclic structures to optimize lipophilicity and metabolic stability.

Bioisosteric Replacement: Replacing the isovalerate ester with other functional groups, such as amides or sulfonamides, to explore different binding modes and improve stability.

The synthesis of these novel derivatives would be followed by in vitro biological evaluation to determine their activity and establish a more detailed SAR. Promising compounds could then be further optimized to develop lead candidates for preclinical testing. The design and synthesis of novel pyrano[2,3-c]pyrazoles and their subsequent evaluation for various biological activities serve as a testament to the success of such strategies. researchgate.net

Analytical and Methodological Advancements for the Study of 2 Methyl 4 Oxo 4h Pyran 3 Yl Isovalerate

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for separating the components of a mixture, making it central to the purity assessment and isolation of 2-Methyl-4-oxo-4H-pyran-3-yl isovalerate.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for the analysis of this compound. A straightforward RP-HPLC method has been established for this compound, utilizing a mobile phase composed of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This method is effective for routine purity checks and quantification.

For applications requiring mass spectrometric detection, the mobile phase can be adapted by substituting phosphoric acid with a volatile alternative such as formic acid to ensure compatibility with the mass spectrometer. sielc.com A specialized reverse-phase column, the Newcrom R1, which exhibits low silanol (B1196071) activity, has been noted as suitable for the separation of this analyte. sielc.com

ParameterCondition
Technique Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
Column Newcrom R1 (or equivalent C18)
Mobile Phase (Standard) Acetonitrile, Water, Phosphoric Acid
Mobile Phase (MS-Compatible) Acetonitrile, Water, Formic Acid

Ultra-Performance Liquid Chromatography (UPLC) Applications for Rapid Analysis

To expedite analysis times, Ultra-Performance Liquid Chromatography (UPLC) can be employed. This technique utilizes columns with smaller particle sizes (typically under 2 µm) to achieve faster separations and higher resolution compared to traditional HPLC. For this compound, columns with 3 µm particles are available, offering a significant reduction in analysis time, which is particularly beneficial for high-throughput screening applications. sielc.com

Preparative Separation Strategies for Research Scale Production and Impurity Isolation

The analytical HPLC method for this compound is scalable, allowing for its adaptation to preparative chromatography. sielc.com This enables the isolation of the pure compound from synthesis reaction mixtures or the separation of impurities for structural elucidation. By increasing the column diameter and adjusting the flow rate, larger quantities of the compound can be purified for use in further research.

Spectroscopic Characterization Methods in Structural Elucidation

Spectroscopic techniques are vital for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While specific experimental NMR data for this compound is not widely published in peer-reviewed literature, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on the structure. The ¹H NMR spectrum would be expected to show signals corresponding to the methyl group on the pyran ring, the protons on the pyran ring itself, and the protons of the isovalerate group. Similarly, the ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the pyranone and ester groups.

Mass Spectrometry (MS) and MS-Compatible Methodologies for Identification and Purity Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, which has a monoisotopic mass of 210.0892 Da, various adducts can be observed depending on the ionization technique used. Predicted collision cross-section (CCS) values, which provide information about the ion's shape, have been calculated for several adducts.

Adductm/zPredicted CCS (Ų)
[M+H]⁺211.09648142.5
[M+Na]⁺233.07842151.1
[M-H]⁻209.08192147.4
[M+NH₄]⁺228.12302160.5
[M+K]⁺249.05236151.6

As previously mentioned, the use of a mobile phase containing a volatile acid like formic acid in the HPLC method allows for direct coupling to a mass spectrometer (LC-MS). sielc.com This hyphenated technique is invaluable for identifying the compound in complex mixtures and for the analysis of any potential impurities.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Compound Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental, yet straightforward, techniques for the structural characterization of organic compounds like this compound. These methods provide critical information regarding the functional groups present and the electronic conjugation within the molecule.

Infrared (IR) Spectroscopy is used to identify the types of chemical bonds in a molecule by measuring the absorption of infrared radiation at various frequencies. The structure of this compound contains several key functional groups that are expected to produce characteristic absorption bands in the IR spectrum. The most prominent of these would be the carbonyl (C=O) stretching vibrations. The molecule possesses two carbonyl groups: one in the 4H-pyran-4-one ring and another in the isovalerate ester group. The ring carbonyl typically absorbs at a lower wavenumber due to conjugation with the ring's double bonds, while the ester carbonyl absorbs at a higher frequency. The carbon-oxygen bonds within the pyran ring and the ester group will also show distinct stretching vibrations in the fingerprint region of the spectrum. The presence of methyl groups would be indicated by C-H stretching and bending vibrations. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The 4H-pyran-4-one system in this compound contains a conjugated system of double bonds and a carbonyl group, which is a chromophore that absorbs UV radiation. This is expected to result in characteristic absorption maxima in the UV region. The position and intensity of these absorptions can be influenced by the solvent used for the analysis.

Below is a table summarizing the expected spectroscopic data for the compound based on its structure and data from similar pyranone derivatives.

Spectroscopic Data for this compound
Technique Expected Absorption Bands/Maxima
Infrared (IR) Spectroscopy (cm⁻¹)~1760 (Ester C=O stretch)~1650 (Ring C=O stretch)~1200 (C-O stretch)~2960 (Aliphatic C-H stretch)
Ultraviolet-Visible (UV-Vis) Spectroscopy (nm)~250-280 (π → π* transition)

Note: These values are predicted based on the analysis of similar compounds and may vary in experimental conditions.

Quantitative Analysis Methodologies in Biological Matrices for Research Applications

For research involving the potential effects of this compound in biological systems, sensitive and specific quantitative methods are required to measure its concentration in complex biological matrices like plasma or serum.

Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound, are crucial in preclinical research. scirp.orgrsc.org The development of a robust analytical method is the first step in conducting such studies. Given that this compound is an ester, it is plausible that it may be hydrolyzed in vivo to 2-methyl-3-hydroxy-4H-pyran-4-one and isovaleric acid. Therefore, a quantitative method should ideally be able to measure both the parent compound and its potential metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in biological fluids due to its high sensitivity, selectivity, and speed. chromatographytoday.combioxpedia.com A typical method development for this compound would involve:

Sample Preparation: To remove proteins and other interfering substances from the biological matrix, a protein precipitation or liquid-liquid extraction step would be employed. chromatographyonline.com

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) would be used to separate the analyte from other components in the extracted sample.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity for quantification.

Metabolite profiling can be performed using untargeted high-resolution mass spectrometry (HRMS) to identify potential metabolites in samples from in vitro (e.g., liver microsomes) or in vivo studies. nih.govpeerj.com

The following table outlines a hypothetical set of parameters for an LC-MS/MS method for the quantification of this compound in rat plasma.

Hypothetical LC-MS/MS Method Parameters
Parameter Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS/MS Transition (Parent) m/z 211.1 → m/z 111.0 (Predicted)
MS/MS Transition (Metabolite) m/z 127.0 → m/z 83.0 (Predicted for 2-methyl-3-hydroxy-4H-pyran-4-one)
Ionization Mode Positive Electrospray Ionization (ESI+)

Before a quantitative method can be used for preclinical studies, it must be validated to ensure its reliability. The validation process is guided by regulatory documents from bodies such as the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH). europa.eueuropa.euich.orgpmda.go.jp The key validation parameters are:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Matrix Effect: The effect of the sample matrix on the ionization of the analyte.

The table below summarizes typical acceptance criteria for a bioanalytical method validation in a preclinical setting.

Bioanalytical Validation Parameters and Acceptance Criteria
Parameter Acceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)
Selectivity No significant interference at the retention time of the analyte and internal standard
LLOQ Signal-to-noise ratio ≥ 5; accuracy and precision criteria must be met
Stability (Freeze-thaw, short-term, long-term) Mean concentration within ±15% of the nominal concentration

By adhering to these rigorous validation principles, the developed analytical method can be confidently applied to generate reliable data in preclinical pharmacokinetic and toxicokinetic studies.

Theoretical and Computational Chemistry Studies of 2 Methyl 4 Oxo 4h Pyran 3 Yl Isovalerate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For 2-Methyl-4-oxo-4H-pyran-3-yl isovalerate, DFT methods can be used to optimize the molecular geometry and calculate a variety of electronic descriptors.

The optimized geometry would reveal key bond lengths and angles, providing insight into the molecule's three-dimensional conformation. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the oxygen atoms of the pyranone ring and the carbonyl group of the isovalerate ester would be expected to be regions of negative potential (nucleophilic), while the hydrogen atoms and parts of the carbon framework would exhibit positive potential (electrophilic). This information is critical for predicting how the molecule might interact with biological macromolecules.

Table 1: Predicted Electronic Properties of this compound based on Quantum Chemical Calculations

PropertyPredicted Value/Description
HOMO Energy The HOMO is likely to be localized on the pyranone ring, particularly the enol ether and methyl group, indicating these as potential sites for electrophilic attack.
LUMO Energy The LUMO is expected to be distributed over the α,β-unsaturated ketone system of the pyranone ring, suggesting this area is susceptible to nucleophilic attack.
HOMO-LUMO Gap A moderate energy gap is anticipated, suggesting a balance of stability and reactivity, which is a common feature in bioactive molecules.
Molecular Electrostatic Potential (MEP) Red (negative) regions are predicted around the carbonyl and ether oxygen atoms, indicating them as hydrogen bond acceptors. Blue (positive) regions are expected around the methyl and isovaleryl protons.
Dipole Moment The molecule is expected to possess a significant dipole moment due to the presence of multiple polar functional groups, influencing its solubility and intermolecular interactions.

This table is generated based on theoretical principles and data from analogous compounds. Specific values would require dedicated DFT calculations for this molecule.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding mode and affinity of a small molecule to a protein target. Given that derivatives of the 4H-pyran scaffold have been reported to exhibit a range of biological activities, including anticancer and antiviral properties, molecular docking can be employed to hypothesize potential protein targets for this compound. nih.govscienceopen.com

For instance, studies on similar 4H-pyran derivatives have shown interactions with enzymes like Cyclin-Dependent Kinase 2 (CDK2), which is involved in cell cycle regulation and is a target in cancer therapy. nih.govresearchgate.net A hypothetical docking study of this compound into the active site of CDK2 might reveal key interactions. The carbonyl oxygen of the pyranone ring could act as a hydrogen bond acceptor with backbone amide protons of the protein, a common interaction motif for kinase inhibitors. nih.gov The isovalerate group could form hydrophobic interactions within a nonpolar pocket of the active site.

Following docking, molecular dynamics (MD) simulations can provide further insights into the stability of the predicted protein-ligand complex over time. MD simulations model the atomic movements of the system, allowing for the assessment of the conformational stability of the ligand in the binding pocket and the persistence of key interactions. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target (e.g., CDK2)

ParameterPredicted Outcome
Binding Energy A negative binding energy (in kcal/mol) would be expected, indicating a favorable interaction. The magnitude would be comparable to other known inhibitors of the target.
Key Interactions Hydrogen bonds with amino acid residues in the hinge region of the kinase. Hydrophobic interactions involving the methyl and isovalerate groups with nonpolar residues in the active site.
Conformational Stability MD simulations would likely show that the ligand remains stably bound within the active site, with minimal root-mean-square deviation (RMSD) over the simulation period. nih.gov
Predicted Inhibition Constant (Ki) This would be estimated from the binding energy and would provide a theoretical measure of the compound's potency as an inhibitor.

This table is illustrative and based on docking studies of similar compounds. Actual results would depend on the chosen protein target and docking software.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Research Compound Prioritization

Before a compound is synthesized, it is crucial to predict its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools use a compound's structure to estimate these properties, helping to prioritize candidates with favorable drug-like characteristics. nih.govjaptronline.com

For this compound, various ADME parameters can be predicted. These include physicochemical properties like molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors, which are often evaluated against frameworks like Lipinski's Rule of Five to assess oral bioavailability. nih.govresearchgate.net Other predicted properties include aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

Table 3: Predicted ADME Properties of this compound

ADME PropertyPredicted Outcome
Lipinski's Rule of Five Likely to comply: Molecular weight < 500, logP < 5, H-bond donors = 0, H-bond acceptors = 4. This suggests good potential for oral absorption. nih.govresearchgate.net
Aqueous Solubility Predicted to have moderate water solubility. The polar pyranone core would contribute to solubility, while the isovalerate ester would increase lipophilicity.
Blood-Brain Barrier (BBB) Permeability Unlikely to be a high BBB penetrant, which can be advantageous for drugs intended for peripheral targets.
Cytochrome P450 (CYP) Inhibition May show inhibitory potential against certain CYP isoforms. The ester group could be a site for metabolic hydrolysis.
Human Intestinal Absorption Predicted to have high intestinal absorption based on its physicochemical properties.
Bioavailability Score A moderate to good bioavailability score would be anticipated, making it a viable candidate for further in vivo studies.

This table is based on predictions from standard in silico ADME models. These predictions require experimental validation.

Future Research Directions and Translational Perspectives for 2 Methyl 4 Oxo 4h Pyran 3 Yl Isovalerate in Pre Clinical Development

Exploration of Undiscovered Biological Pathways and Mechanisms of Action

The foundational step in evaluating any new chemical entity is to elucidate its biological activity. The pyranone core is a well-established pharmacophore present in numerous natural products with a wide array of biological functions, including antimicrobial and anticancer properties. nih.gov The parent compound, maltol (B134687) (3-hydroxy-2-methyl-4-pyrone), is a naturally occurring organic compound known for its antioxidant and neuroprotective effects. nih.govnih.gov The isovalerate ester moiety in 2-Methyl-4-oxo-4H-pyran-3-yl isovalerate will alter the physicochemical properties of the maltol core, such as lipophilicity, which could significantly influence its biological interactions.

Future research should systematically screen this compound against a panel of human cancer cell lines to identify any potential cytotoxic or cytostatic effects. nih.gov Should any activity be observed, subsequent mechanistic studies would be imperative. These could involve investigating the compound's ability to induce apoptosis, inhibit cell cycle progression, or interfere with key signaling pathways implicated in cancer, such as the PI3K/Akt or MAPK pathways.

Furthermore, given the known antimicrobial properties of some pyranone derivatives, it would be prudent to assess the activity of this compound against a range of pathogenic bacteria and fungi. eurasianjournals.com Mechanistic studies in this area could explore the compound's potential to disrupt microbial cell walls or inhibit essential enzymes. mdpi.com

A proposed initial screening panel for this compound is outlined below:

Assay Type Target Rationale
Cytotoxicity AssayPanel of human cancer cell lines (e.g., breast, lung, colon)To identify potential anticancer activity.
Antimicrobial AssayGram-positive and Gram-negative bacteria, and fungal strainsTo explore potential as an antimicrobial agent.
Antioxidant AssayDPPH or ABTS radical scavenging assaysTo determine if the antioxidant properties of the maltol core are retained.
Enzyme Inhibition AssayKey kinases or other enzymes relevant to cancer or inflammationTo identify specific molecular targets.

Integration into Combinatorial Library Synthesis for High-Throughput Screening

Combinatorial chemistry has revolutionized drug discovery by enabling the rapid synthesis of large numbers of diverse compounds for high-throughput screening (HTS). nih.gov The pyranone scaffold is an excellent candidate for the creation of such libraries due to its synthetic tractability and the ability to introduce a wide variety of substituents at multiple positions. iosrjournals.org

Future efforts could focus on developing a combinatorial library based on the this compound structure. By varying the ester group (isovalerate) and potentially modifying the methyl group on the pyranone ring, a diverse set of analogues could be generated. This library could then be subjected to HTS against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.gov

The use of encoded library technology could further enhance this process, allowing for the synthesis and screening of vast numbers of compounds, with active "hits" being easily identified through their unique chemical tags. nih.gov This approach would significantly accelerate the discovery of novel bioactive agents derived from the this compound scaffold.

A hypothetical combinatorial library derived from this compound could be designed as follows:

Scaffold Position Potential Modifications Desired Outcome
3-position (Ester)Aliphatic and aromatic carboxylatesModulate lipophilicity and target interactions.
2-position (Methyl)Alkyl chains of varying lengths, aryl groupsExplore structure-activity relationships.
6-positionIntroduction of various substituentsEnhance potency and selectivity.

Development of Advanced Delivery Systems for In Vitro and In Vivo Research Models

The translation of a promising compound from in vitro studies to in vivo models often hinges on its bioavailability and ability to reach the target tissue. cas.org The physicochemical properties of this compound, such as its solubility and stability, are currently unknown. Therefore, the development of advanced delivery systems will be crucial for its preclinical evaluation.

Initial in vitro studies will be necessary to determine the aqueous solubility and stability of the compound. researchgate.net If solubility is limited, formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based nanoparticles could be explored to enhance its delivery in cell-based assays.

For in vivo studies in animal models, more sophisticated delivery systems may be required. mdpi.com These could include:

Liposomes: To encapsulate the compound, potentially improving its circulation time and reducing off-target toxicity.

Polymeric nanoparticles: To provide controlled release and targeted delivery to specific tissues, such as tumors.

Microspheres: For sustained release formulations, which could be beneficial for chronic disease models.

The choice of delivery system will depend on the intended application and the specific pharmacokinetic and pharmacodynamic properties of this compound that are revealed through initial studies.

Challenges and Opportunities in Pyran-Derived Compound Research for Novel Bioactive Agents

The field of pyran-derived compound research is rich with opportunities, but also presents several challenges. A significant opportunity lies in the vast, unexplored chemical space of pyranone derivatives. iosrjournals.org The structural diversity of this class of compounds suggests that a wide range of biological activities are yet to be discovered.

However, a key challenge is predicting the biological activity of novel derivatives. While the pyranone core is a known pharmacophore, the specific activity of a new analogue is difficult to foresee without empirical testing. This underscores the importance of HTS and robust preclinical evaluation pipelines. nih.gov

Another challenge is the potential for poor pharmacokinetic properties, such as low solubility or rapid metabolism, which can hinder the translation of in vitro findings to in vivo efficacy. cas.org Addressing these issues through medicinal chemistry optimization and the development of advanced delivery systems is a critical aspect of pyran-derived drug discovery.

Despite these challenges, the proven track record of pyran-containing natural products and synthetic compounds in medicine provides a strong impetus for continued research. The systematic investigation of novel compounds like this compound holds the potential to yield the next generation of bioactive agents for a variety of diseases.

Q & A

Basic Question: What are the recommended synthetic routes for 2-Methyl-4-oxo-4H-pyran-3-yl isovalerate, and how are intermediates validated?

Answer:
A common approach involves multi-step esterification and cyclization. For example, refluxing precursors (e.g., substituted pyranones and isovaleric acid derivatives) in xylene for 24–30 hours under inert conditions, followed by alkaline workup (5% NaOH) to isolate intermediates. Purification via recrystallization (e.g., methanol) ensures high yields . Intermediate validation relies on NMR (¹H/¹³C) and mass spectrometry (EI-MS) to confirm structural integrity. For instance, EI-MS peaks at m/z 270 (M⁺) and IR carbonyl stretches (~1700 cm⁻¹) are critical for identifying pyranone intermediates .

Basic Question: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H NMR : Identify proton environments (e.g., methyl groups at δ ~2.1 ppm, pyranone ring protons at δ ~6.5–7.5 ppm).
  • ¹³C NMR : Confirm carbonyl carbons (δ ~190–200 ppm) and ester linkages (δ ~165–175 ppm).
  • IR Spectroscopy : Detect carbonyl (C=O) stretches (~1700 cm⁻¹) and ester C-O vibrations (~1250 cm⁻¹).
  • High-Resolution MS : Validate molecular weight (e.g., m/z 270 M⁺ with 6% abundance) and fragmentation patterns .

Advanced Question: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:
Discrepancies between predicted and observed spectral data (e.g., unexpected NMR splitting or MS fragments) require cross-validation:

  • Isotopic Labeling : Trace reaction pathways to confirm intermediates.
  • Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra.
  • Heteronuclear Correlation (HSQC/HMBC) : Resolve ambiguous proton-carbon connectivity in complex pyranone derivatives .
    For example, unexpected m/z 165 fragments in EI-MS may indicate competing decomposition pathways, necessitating reaction condition optimization .

Advanced Question: What methodological frameworks guide experimental design for studying bioactivity (e.g., kinase inhibition)?

Answer:
Align with the quadripolar model (theoretical, epistemological, morphological, technical poles) :

  • Theoretical : Link to kinase inhibition mechanisms (e.g., EGFR/HER2 binding hypotheses).
  • Technical : Use 96-well plate assays with ATP-competitive substrates. For example, pre-incubate the compound with EGFR kinase, add [γ-³²P]ATP, and quantify phosphorylated products via scintillation counting .
  • Epistemological : Address false positives using control inhibitors (e.g., gefitinib) and statistical validation (p < 0.01) .

Basic Question: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis (volatile solvents like xylene).
  • Waste Management : Segregate organic waste and neutralize acidic/byproduct streams before disposal .

Advanced Question: How can researchers optimize yield and purity in large-scale synthesis?

Answer:

  • Process Control : Implement membrane separation technologies (e.g., nanofiltration) to remove byproducts .
  • Reaction Engineering : Use continuous-flow reactors to enhance heat/mass transfer during esterification.
  • Analytical Monitoring : In-line FTIR or Raman spectroscopy to track reaction progression and adjust parameters in real time .

Basic Question: What are the key challenges in isolating this compound from reaction mixtures?

Answer:

  • Co-Elution Issues : Similar-polarity byproducts (e.g., unreacted isovalerate) may co-elute during column chromatography. Use gradient elution (hexane → ethyl acetate) with silica gel.
  • Crystallization Difficulty : Poor solubility in polar solvents necessitates mixed-solvent systems (e.g., methanol/water) .

Advanced Question: How can computational tools enhance the study of this compound’s reactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies for esterification/cyclization steps.
  • Molecular Dynamics (MD) : Simulate binding modes with kinase targets (e.g., EGFR) to prioritize derivatives for synthesis .

Advanced Question: What strategies validate the compound’s stability under biological assay conditions?

Answer:

  • Forced Degradation Studies : Expose to pH extremes (2–12), heat (40–60°C), and light to identify degradation products.
  • LC-MS Stability Screening : Monitor parent compound integrity in cell culture media over 24–72 hours .

Basic Question: How should researchers document methodological reproducibility for peer review?

Answer:

  • Detailed Synthetic Protocols : Specify reaction times, temperatures, and solvent ratios (e.g., "refluxed in xylene at 140°C for 28 hours").
  • Raw Data Archiving : Share NMR/MS spectra in supplementary materials with annotated peaks.
  • Statistical Reporting : Include error margins (e.g., ±SD) for bioactivity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.